2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the dioxane ring, followed by the introduction of the tert-butyl and methyl groups. The benzylidene moiety is then added through a condensation reaction with an appropriate aldehyde.
Formation of the Dioxane Ring: This can be achieved by reacting a diol with a suitable dicarbonyl compound under acidic conditions.
Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using tert-butyl chloride and methyl iodide, respectively.
Condensation Reaction: The final step involves the condensation of the intermediate with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene moiety can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.
Major Products
Oxidation: Formation of 2-tert-butyl-5-(3-ethoxy-4-oxobenzylidene)-2-methyl-1,3-dioxane-4,6-dione.
Reduction: Formation of 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzyl)-2-methyl-1,3-dioxane-4,6-dione.
Substitution: Formation of derivatives with different substituents replacing the ethoxy group.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties such as anti-inflammatory, antioxidant, and antimicrobial activities.
Medicine
Due to its structural similarity to certain bioactive molecules, it may be investigated for therapeutic applications, including as a lead compound for the development of new medications.
Industry
In materials science, this compound could be used in the design of novel polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione exerts its effects depends on its interaction with molecular targets. For instance, if it exhibits antioxidant activity, it may act by scavenging free radicals or chelating metal ions. The benzylidene moiety could interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-5-(3-methoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
- 2-tert-butyl-5-(3-ethoxy-4-methoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 2-tert-butyl-5-(3-ethoxy-4-hydroxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione may exhibit unique properties due to the presence of both ethoxy and hydroxy groups on the benzylidene moiety. This dual functionality can enhance its reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-tert-butyl-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6/c1-6-22-14-10-11(7-8-13(14)19)9-12-15(20)23-18(5,17(2,3)4)24-16(12)21/h7-10,19H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLKFPMNNCWJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.